1-{[(5-Methyl-1,3-thiazol-2-yl)methyl]amino}propan-2-ol dihydrochloride
Description
Properties
IUPAC Name |
1-[(5-methyl-1,3-thiazol-2-yl)methylamino]propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2OS/c1-6(11)3-9-5-8-10-4-7(2)12-8/h4,6,9,11H,3,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REXJGWBGXZDNSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)CNCC(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{[(5-Methyl-1,3-thiazol-2-yl)methyl]amino}propan-2-ol dihydrochloride can be achieved through a multicomponent reaction. One common method involves the reaction of 5-methyl-1,3-thiazol-2-amine with an appropriate aldehyde and a secondary amine in the presence of a catalyst such as silica sulfuric acid. The reaction is typically carried out in glycerol at elevated temperatures (70-80°C) for about an hour . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact.
Chemical Reactions Analysis
1-{[(5-Methyl-1,3-thiazol-2-yl)methyl]amino}propan-2-ol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazole ring or other functional groups, potentially leading to the formation of thiazolidines.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
1-{[(5-Methyl-1,3-thiazol-2-yl)methyl]amino}propan-2-ol dihydrochloride has shown potential as a lead compound in drug discovery. Its thiazole moiety is known for enhancing the pharmacological profile of various drugs, particularly in targeting specific enzymes and receptors.
Case Study: Antimicrobial Activity
Research has indicated that compounds containing thiazole rings exhibit significant antimicrobial properties. A study demonstrated that derivatives of thiazole, including this compound, were effective against various bacterial strains, suggesting its potential as an antimicrobial agent .
Neuropharmacology
The compound's structural characteristics may allow it to interact with neurotransmitter systems. Preliminary studies suggest that it could influence serotonin and dopamine pathways, making it a candidate for further investigation in treating neurological disorders.
Case Study: Neuroprotective Effects
In vitro studies have shown that thiazole derivatives can protect neuronal cells from oxidative stress. This property could position this compound as a neuroprotective agent .
Agricultural Chemistry
There is growing interest in the application of this compound within agricultural sciences. Its potential as a biopesticide or growth regulator can be attributed to its ability to modulate plant metabolic pathways.
Case Study: Growth Regulation
Field studies have indicated that thiazole derivatives can enhance plant growth and resistance to pathogens. This suggests that this compound could play a role in sustainable agriculture practices .
Mechanism of Action
The mechanism of action of 1-{[(5-Methyl-1,3-thiazol-2-yl)methyl]amino}propan-2-ol dihydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as DNA gyrase, which is crucial for bacterial DNA replication, thereby exhibiting antibacterial activity . The compound may also interact with other cellular pathways, leading to its diverse biological effects.
Comparison with Similar Compounds
[1-(5-Methyl-1,3-thiazol-2-yl)ethyl]amine Dihydrochloride
Structure and Properties This compound (CAS 920458-76-0) shares the 5-methyl-1,3-thiazole core but features an ethylamine group instead of the aminopropanol moiety. Its molecular formula is C₆H₁₂Cl₂N₂S (assuming dihydrochloride), with a molecular weight of 142.225 (base compound) or 215.15 (including HCl) . Key Differences
1-[(1,3-Thiazol-2-ylmethyl)amino]propan-2-ol Dihydrochloride
Structure and Properties
This analog (CAS 1332530-58-1) lacks the 5-methyl substitution on the thiazole ring. Its molecular formula is C₇H₁₄Cl₂N₂OS , identical to the target compound, but the absence of the methyl group alters electronic properties and steric hindrance .
Key Differences
- Synthetic Utility : Methyl-substituted thiazoles are often more stable in acidic conditions, making the target compound preferable in reactions requiring robust intermediates .
Comparison with Functional Analogs
Thiadiazole Derivatives
Examples :
- 1-(5-(R-Amino)-1,2,4-thiadiazol-3-yl)propan-2-ones
- 5-Amino-3-(2-aminopropyl)-1,2,4-thiadiazoles
Structural and Functional Differences
- Heterocycle Core : Thiadiazoles (two nitrogen atoms, one sulfur) vs. thiazoles (one nitrogen, one sulfur). Thiadiazoles exhibit broader pharmacological activities, including antimicrobial and antitumor effects .
- Synthesis : Thiadiazoles are synthesized via Gewald or Dimroth reactions, while thiazoles often require Hantzsch-type cyclizations .
Cephalosporin Antibiotic (Monosodium Salt)
Example : 3-[[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]methyl]-8-oxo cephalosporin
Comparison
- Application : The cephalosporin derivative is a clinically used antibiotic, highlighting the importance of sulfur-containing heterocycles in antimicrobial design.
- Structural Complexity: The bicyclic β-lactam core contrasts with the simpler aminopropanol-thiazole scaffold of the target compound, underscoring divergent therapeutic targets .
Physicochemical and Pharmacokinetic Comparison
Biological Activity
1-{[(5-Methyl-1,3-thiazol-2-yl)methyl]amino}propan-2-ol dihydrochloride is a thiazole derivative recognized for its diverse biological activities. Thiazole compounds are widely studied in medicinal chemistry due to their potential therapeutic effects, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this compound, including its biochemical properties, cellular effects, molecular mechanisms, and relevant research findings.
The compound has a molecular formula of C8H14N2OS and is characterized by the presence of a thiazole ring, which significantly influences its biological properties. The structural formula can be represented as follows:
The biological activity of this compound is largely attributed to its interactions with various biomolecules:
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against a range of pathogens with promising results:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 0.22 - 0.25 µg/mL | Not specified |
| Escherichia coli | Not specified | Not specified |
These findings suggest that the compound may inhibit bacterial growth effectively while also showing potential for synergistic effects when combined with other antibiotics like Ciprofloxacin and Ketoconazole .
Cellular Effects
The compound has demonstrated various cellular effects in vitro. It influences cell function through:
- Biofilm Inhibition : It significantly reduces biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, outperforming standard treatments like Ciprofloxacin.
Molecular Mechanism
The molecular mechanisms underlying the biological activities of this compound involve complex interactions at the molecular level:
- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in microbial metabolism.
- Binding Interactions : It binds to various proteins and enzymes, potentially altering their activity and affecting metabolic pathways.
Research Findings
Recent studies have highlighted the efficacy of thiazole derivatives in various applications:
Case Studies
- A study reported the synthesis and evaluation of thiazole-bearing compounds that exhibited potent antimicrobial activity against multidrug-resistant (MDR) pathogens. The most active derivative showed an MIC value as low as 0.22 µg/mL .
- Another investigation explored the structure–activity relationships (SAR) of thiazole derivatives, revealing that modifications to the thiazole ring can enhance biological activity while maintaining low cytotoxicity levels .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-{[(5-Methyl-1,3-thiazol-2-yl)methyl]amino}propan-2-ol dihydrochloride, and what reaction conditions are critical for optimizing yield?
- Methodology : A common approach involves refluxing the thiazole derivative (e.g., 5-methyl-1,3-thiazol-2-ylmethanamine) with a propanol precursor (e.g., epichlorohydrin or glycidol derivatives) in a polar solvent like acetic acid. Sodium acetate is often used as a base to neutralize HCl generated during the reaction. Critical parameters include:
- Reaction time : 3–5 hours under reflux to ensure complete cyclization and substitution .
- Purification : Recrystallization from dimethylformamide (DMF)/acetic acid mixtures to isolate the dihydrochloride salt .
- Stoichiometry : Excess propanol precursor (1.1 equivalents) to drive the reaction to completion .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structure of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the presence of the thiazole ring (e.g., signals at δ 2.4 ppm for the methyl group) and the propanol backbone .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98% by area normalization) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H] for CHNOS·2HCl) .
Advanced Research Questions
Q. How can computational chemistry methods be integrated into the design and optimization of synthesis pathways for this compound?
- Methodology :
- Reaction Path Search : Quantum mechanical calculations (e.g., density functional theory, DFT) model transition states and intermediates to predict viable reaction pathways. For example, identifying the energy barrier for nucleophilic substitution at the thiazole nitrogen .
- Solvent Optimization : COSMO-RS simulations predict solvent effects on reaction yield, guiding the selection of acetic acid or ethanol as optimal media .
- Machine Learning : Training models on existing reaction data (e.g., reaction time, temperature, solvent polarity) to recommend conditions for maximizing yield .
Q. When encountering discrepancies in reported physicochemical properties or bioactivity data, what systematic approaches should researchers take to validate findings?
- Methodology :
- Cross-Validation : Replicate experiments under standardized conditions (e.g., pH 7.4 buffer for solubility studies) to rule out protocol variability .
- By-Product Analysis : Use LC-MS to identify impurities (e.g., unreacted starting materials or hydrolysis products) that may skew bioactivity results .
- Statistical Design of Experiments (DoE) : Apply factorial designs to isolate confounding variables (e.g., temperature vs. catalyst loading) contributing to data contradictions .
Q. What strategies are recommended for improving the aqueous solubility and stability of this dihydrochloride salt in biological assays?
- Methodology :
- Salt Form Screening : Test alternative counterions (e.g., mesylate or citrate) to enhance solubility while maintaining crystallinity .
- Lyophilization : Freeze-drying the compound in phosphate-buffered saline (PBS) to create a stable amorphous form for long-term storage .
- Protection of Labile Groups : Introducing tert-butoxycarbonyl (Boc) groups to the amine during synthesis to prevent degradation under acidic assay conditions .
Notes
- Avoid abbreviations for chemical names (e.g., use "5-methyl-1,3-thiazol-2-yl" instead of "5-Me-thiazole").
- For advanced synthesis troubleshooting, consult ICReDD’s reaction path search tools .
- Contradictory bioactivity data may arise from differences in assay protocols (e.g., cell line variability) rather than compound instability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
